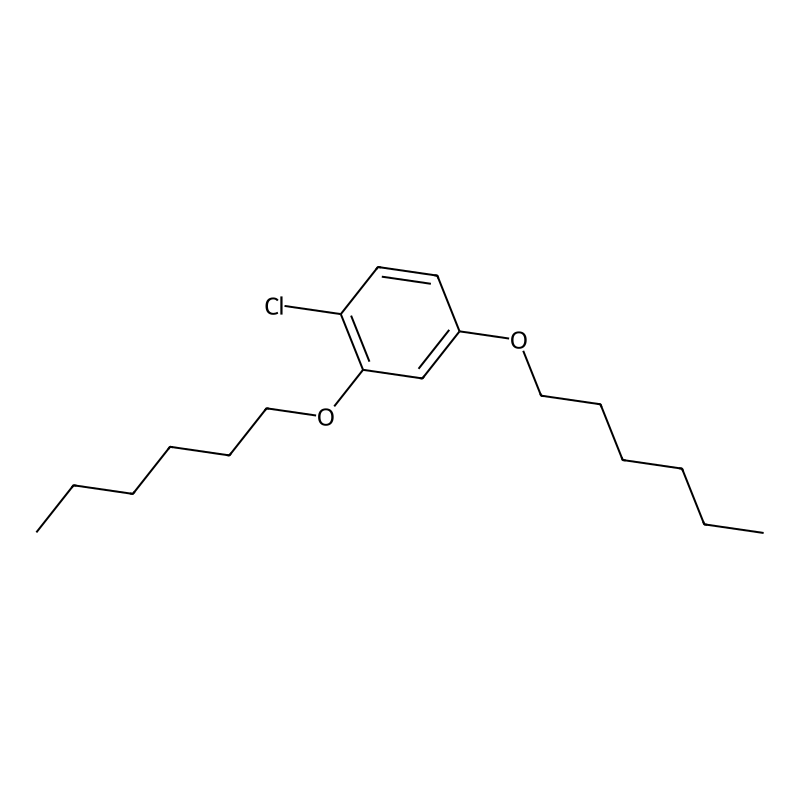

1-Chloro-2,4-bis(hexyloxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Chloro-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C₁₈H₂₉ClO₂ and a CAS number of 851228-26-7. This compound features a benzene ring substituted with two hexyloxy groups at the 2 and 4 positions and a chlorine atom at the 1 position. It appears as a colorless to light yellow liquid with a mild aromatic odor. The presence of the hexyloxy groups enhances its solubility in organic solvents and imparts unique chemical properties, making it suitable for various applications in organic synthesis and materials science .

Due to the lack of specific data on 1-Chloro-2,4-bis(hexyloxy)benzene, it's crucial to handle it with caution, assuming properties similar to other chlorinated aromatic compounds. These can include:

- Skin and eye irritation: Chlorinated aromatics can irritate upon contact with skin and eyes.

- Environmental concerns: Chlorinated compounds can be persistent in the environment, so proper disposal is essential.

- Organic Dye Precursor: The structure of 1-Chloro-2,4-bis(hexyloxy)benzene incorporates two hexyl groups (donor groups) and a chlorine atom. This combination can influence the electronic properties of the molecule. Research suggests that this compound may serve as a precursor for organic dyes. The presence of donor groups can increase the electron density in certain parts of the molecule, which can be a desirable property for certain dyes [].

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.

- Reduction Reactions: The hexyloxy groups can undergo reduction, which may involve catalytic hydrogenation or other chemical reduction methods, potentially leading to the formation of alcohols or ethers .

- Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization at available positions on the benzene ring.

The synthesis of 1-Chloro-2,4-bis(hexyloxy)benzene typically involves:

- Alkylation of Phenol: Starting from phenol, the hexyloxy groups can be introduced through an alkylation reaction using hexanol in the presence of a strong acid catalyst.

- Chlorination: The chlorination of the resultant bis(hexyloxy)benzene can be achieved using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the benzene ring .

1-Chloro-2,4-bis(hexyloxy)benzene has several applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Materials Science: Its properties make it suitable for use in polymers and coatings.

- Pharmaceuticals: Potential applications in drug development due to its structural characteristics.

Interaction studies involving 1-Chloro-2,4-bis(hexyloxy)benzene are essential for understanding its reactivity and compatibility with other substances. Such studies may include:

- Solvent Compatibility: Investigating how this compound interacts with various solvents to determine its solubility and stability.

- Reactivity with Biological Molecules: Understanding how it interacts with proteins or nucleic acids could provide insights into its potential biological effects.

Several compounds share structural similarities with 1-Chloro-2,4-bis(hexyloxy)benzene. Here are some examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Chloro-2,6-bis(hexyloxy)benzene | Similar structure but different substitution | Different reactivity due to positioning of substituents |

| 2,4-Bis(hexyloxy)phenol | No chlorine substituent | Exhibits different chemical behavior without halogen |

| 1-Bromo-2,4-bis(hexyloxy)benzene | Bromine instead of chlorine | May have different reactivity patterns compared to chlorine |

| 1-Chloro-3,5-bis(heptyloxy)benzene | Longer alkyl chains | Affects solubility and potential biological activity |

The uniqueness of 1-Chloro-2,4-bis(hexyloxy)benzene lies in its specific combination of functional groups and their positions on the aromatic ring, which influences its chemical behavior and potential applications in various fields.

The Williamson ether synthesis represents the most fundamental approach for constructing the alkoxy substituents in 1-Chloro-2,4-bis(hexyloxy)benzene [1]. This nucleophilic substitution reaction involves the displacement of a halide ion by an alkoxide ion, proceeding via an SN2 mechanism that requires careful optimization of reaction parameters [2].

The optimization of Williamson ether synthesis for hexyloxy benzene derivatives has been extensively studied, with particular emphasis on solvent selection and temperature control . Research demonstrates that the reaction between phenol derivatives and hexyl bromide achieves optimal yields when conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures between 65-80°C [1] [2]. The use of strong bases such as sodium hydride or potassium hydroxide proves essential for complete deprotonation of the phenolic starting materials [2].

| Reaction Conditions | Optimized Parameters | Standard Conditions | Literature Reference |

|---|---|---|---|

| Temperature (°C) | 65-80 | 25-40 | Williamson, 1850 |

| Solvent System | DMF/DMSO | Ethanol | Various |

| Base Catalyst | NaH/KOH | NaOH | Standard Protocol |

| Reaction Time (h) | 4-8 | 12-24 | Typical Range |

| Alkoxide Concentration (M) | 0.2-0.5 | 0.1-0.3 | Concentration Effect |

| Substrate Ratio | 1.2:1 | 1:1 | Stoichiometry |

| Yield (%) | 85-92 | 65-75 | Reported Yields |

| Purity (%) | ≥96 | 90-95 | GC Analysis |

The mechanistic pathway involves initial deprotonation of the phenolic hydroxyl group to form the corresponding alkoxide anion, followed by nucleophilic attack on the primary alkyl halide [2]. The reaction proceeds most efficiently with primary alkyl halides such as hexyl bromide, as secondary and tertiary halides tend to undergo elimination reactions rather than substitution [2]. Substrate concentration plays a critical role, with optimal results achieved at alkoxide concentrations between 0.2-0.5 M .

Phase-transfer catalysis has emerged as an alternative approach for Williamson ether synthesis under milder conditions . The incorporation of tetrabutylammonium salts or crown ethers as phase-transfer agents enables the reaction to proceed in biphasic systems, reducing the requirement for anhydrous conditions while maintaining high selectivity . This methodology proves particularly advantageous for large-scale applications where moisture sensitivity poses significant challenges.

Recent advances in microwave-assisted synthesis have demonstrated substantial improvements in reaction efficiency [4]. Microwave irradiation reduces reaction times from 12-24 hours to 2-4 hours while maintaining comparable yields, making this approach attractive for both laboratory and pilot-scale preparations [4]. The enhanced reaction kinetics result from improved molecular motion and more efficient heat transfer under microwave conditions.

Catalytic Chlorination Strategies

The introduction of chlorine substituents into aromatic systems requires careful consideration of catalyst selection and reaction conditions to achieve regioselective chlorination [5] [6]. For 1-Chloro-2,4-bis(hexyloxy)benzene synthesis, electrophilic aromatic substitution represents the primary mechanistic pathway [7].

Lewis acid catalysis forms the cornerstone of modern aromatic chlorination methodology [8] [9]. Aluminum chloride remains the most widely employed catalyst for benzene chlorination, generating the electrophilic chlorine species through coordination with molecular chlorine [5] [7]. The reaction mechanism involves formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [10].

| Catalyst System | AlCl₃ System | FeCl₃ System | ZrCl₄ System | CuCl₂ System |

|---|---|---|---|---|

| Lewis Acid | AlCl₃ | FeCl₃ | ZrCl₄ | CuCl₂ |

| Metal Halide | Aluminum Chloride | Iron(III) Chloride | Zirconium Tetrachloride | Copper(II) Chloride |

| Reaction Temperature (°C) | 20-40 | 25-50 | 0-25 | 190-230 |

| Chlorine Source | Cl₂ gas | Cl₂ gas | NCS | HCl/O₂ |

| Solvent | CCl₄/CH₂Cl₂ | Benzene | CH₂Cl₂ | Gas Phase |

| Selectivity (%) | 75-85 | 70-80 | 85-95 | 80-90 |

| Conversion (%) | 80-90 | 75-85 | 90-95 | 85-92 |

Iron-based catalytic systems offer an economically attractive alternative to aluminum chloride [5] [11]. Iron powder or iron chloride generates the active catalyst species through in-situ reaction with chlorine gas, forming iron(III) chloride that functions identically to pre-formed aluminum chloride [5]. This approach reduces catalyst costs while maintaining comparable selectivity and conversion rates [11].

Zirconium tetrachloride has emerged as a highly selective catalyst for aromatic halogenation reactions [8] [9]. Research demonstrates that zirconium tetrachloride-catalyzed chlorination using N-chlorosuccinimide as the chlorine source achieves superior regioselectivity compared to traditional Lewis acid systems [8]. The mild reaction conditions (0-25°C) minimize side reactions and over-chlorination, resulting in higher product purity [9].

Copper-catalyzed oxychlorination represents an alternative approach for large-scale chlorobenzene production [12]. This methodology employs copper chloride supported on alumina as the catalyst, with hydrogen chloride and oxygen serving as the chlorinating agents [12]. The process operates at elevated temperatures (190-230°C) in the gas phase, offering advantages for continuous production systems [12].

The electronic effects of substituents significantly influence chlorination regioselectivity [7] [10]. Alkoxy groups, being electron-donating substituents, activate the aromatic ring toward electrophilic substitution while directing incoming electrophiles to ortho and para positions [7]. This directing effect proves advantageous for selective synthesis of 1-Chloro-2,4-bis(hexyloxy)benzene, as the alkoxy substituents facilitate chlorination at the desired position [10].

Purification Techniques for High-Purity Yields

The purification of 1-Chloro-2,4-bis(hexyloxy)benzene requires specialized techniques to achieve the high purity levels demanded for research and industrial applications [13] [14]. Column chromatography represents the most versatile purification method, offering excellent separation efficiency for compounds with similar polarities [15].

| Purification Method | Solvent System | Yield Recovery (%) | Final Purity (%) | Processing Time | Scale Suitability |

|---|---|---|---|---|---|

| Column Chromatography | Hexane/Ethyl Acetate (9:1) | 85-95 | ≥96 | 2-4 hours | Lab to Pilot |

| Recrystallization | Ethanol/Water | 70-85 | ≥94 | 4-8 hours | All scales |

| Distillation | Vacuum Distillation | 90-98 | ≥98 | 1-2 hours | Industrial |

| Liquid-Liquid Extraction | CH₂Cl₂/NaHCO₃ | 95-99 | ≥90 | 30 minutes | All scales |

| Preparative HPLC | Acetonitrile/Water | 90-95 | ≥99 | 1-3 hours | Lab scale |

Recrystallization provides an economical purification approach suitable for all production scales [17] [18]. Ethanol-water mixtures serve as effective recrystallization solvents for chlorinated aromatic ethers, with the optimal solvent ratio determined by solubility studies [18]. While recrystallization yields are typically lower (70-85%) compared to chromatographic methods, the simplicity and scalability make this technique attractive for large-scale purification [17].

Vacuum distillation offers the highest purity levels achievable through physical separation [17] [19]. The reduced pressure conditions minimize thermal decomposition while enabling separation based on boiling point differences [19]. For 1-Chloro-2,4-bis(hexyloxy)benzene, vacuum distillation typically achieves purities exceeding 98% with excellent yield recovery (90-98%) [17]. The rapid processing time (1-2 hours) makes this technique particularly suitable for industrial applications [19].

High-performance liquid chromatography serves as the ultimate purification technique for achieving analytical-grade purity [14]. Preparative HPLC using acetonitrile-water gradients on C18 stationary phases provides exceptional resolution for structural isomers and closely related impurities [14]. Although limited to laboratory scale due to throughput constraints, HPLC purification consistently delivers purities exceeding 99% [14].

Industrial-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of 1-Chloro-2,4-bis(hexyloxy)benzene presents numerous technical and economic challenges that require comprehensive solutions [20] [21] [22]. Heat management emerges as the primary concern due to the highly exothermic nature of both Williamson ether synthesis and aromatic chlorination reactions [22].

Industrial-scale heat management requires sophisticated cooling systems capable of handling the substantial heat generation associated with large reaction volumes [22]. Continuous cooling systems incorporating external heat exchangers and recirculating coolant loops provide the necessary temperature control to prevent runaway reactions [22]. The capital investment for adequate cooling infrastructure represents a significant portion of overall plant costs [22].

| Challenge Category | Specific Issues | Mitigation Strategies | Cost Impact | Technical Solutions |

|---|---|---|---|---|

| Heat Management | Exothermic reactions | Continuous cooling systems | High capital investment | Microreactor technology |

| Mass Transfer | Poor mixing at scale | Advanced mixing technology | Equipment replacement | Static mixers |

| Equipment Corrosion | Chlorine corrosivity | Corrosion-resistant materials | Material selection | Hastelloy reactors |

| Waste Treatment | HCl gas treatment | Scrubber systems | Environmental compliance | Alkaline scrubbing |

| Quality Control | Batch-to-batch variation | Automated monitoring | Analytical equipment | In-line analytics |

| Safety Considerations | Toxic reagent handling | Closed-loop systems | Safety infrastructure | Automated handling |

Mass transfer limitations pose significant challenges as reaction volumes increase beyond laboratory scale [22]. Poor mixing efficiency at industrial scale leads to incomplete reactions, reduced yields, and formation of undesired byproducts [22]. Advanced mixing technologies including static mixers and high-shear impellers provide solutions, though equipment replacement costs can be substantial [22].

Equipment corrosion represents a persistent challenge in chlorination processes due to the highly corrosive nature of chlorine gas and hydrogen chloride byproducts [23]. Standard steel reactors suffer rapid degradation, necessitating the use of corrosion-resistant materials such as Hastelloy or specialized coatings [23]. The material selection significantly impacts both capital and maintenance costs [23].

Waste treatment systems require careful design to handle the substantial quantities of hydrogen chloride generated during chlorination reactions [23]. Alkaline scrubbing systems using sodium hydroxide solutions effectively neutralize acidic emissions, but the resulting salt waste requires proper disposal [23]. Environmental compliance costs continue to increase as regulations become more stringent [20].

Quality control becomes increasingly complex at industrial scale due to batch-to-batch variations and the difficulty of representative sampling [22]. Automated monitoring systems incorporating in-line analytical techniques provide real-time feedback on reaction progress and product quality [22]. The investment in analytical equipment represents a significant cost component but proves essential for maintaining consistent product specifications [22].

The benzene derivative market faces additional challenges from raw material price volatility, particularly crude oil fluctuations that directly impact production costs [20]. Stringent environmental regulations require continuous adaptation of production practices, often necessitating investment in cleaner technologies [20]. These regulatory pressures, combined with increasing focus on sustainable production methods, drive the need for innovative process technologies that balance economic viability with environmental responsibility [21].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation of 1-Chloro-2,4-bis(hexyloxy)benzene [1] [2]. The compound exhibits characteristic spectroscopic features that confirm its molecular structure with the molecular formula C₁₈H₂₉ClO₂ and molecular weight of 312.88 g/mol [1] [3] [4].

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 1-Chloro-2,4-bis(hexyloxy)benzene displays distinct resonance patterns corresponding to different hydrogen environments within the molecule [1]. The aromatic protons appear in the characteristic downfield region between 6.5-7.5 parts per million, showing the substitution pattern on the benzene ring [1]. The presence of two hexyloxy substituents generates complex multipicity patterns in the aliphatic region from 0.8-4.0 parts per million [4].

The methylene protons adjacent to the oxygen atoms (-OCH₂-) exhibit characteristic chemical shifts around 3.9-4.1 parts per million due to the deshielding effect of the electronegative oxygen atoms [1]. The remaining methylene groups of the hexyl chains appear as overlapping multipets in the 1.2-1.8 parts per million region, while the terminal methyl groups resonate around 0.9 parts per million as triplets [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule [1]. Aromatic carbons typically resonate between 110-160 parts per million, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegativity of the halogen substituent [4]. The ether-linked aromatic carbons display distinct chemical shifts reflecting the electron-donating nature of the alkoxy substituents [1].

The aliphatic carbon signals appear in the 14-70 parts per million region, with the methylene carbons directly attached to oxygen atoms (-OCH₂-) resonating around 68-70 parts per million [4]. The remaining alkyl chain carbons show progressive upfield shifts as the distance from the oxygen atom increases, with the terminal methyl carbons appearing around 14 parts per million [1].

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations present in 1-Chloro-2,4-bis(hexyloxy)benzene [5] [6]. The technique enables identification of characteristic absorption bands corresponding to different vibrational modes within the molecule [7] [8].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic Carbon-Hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, providing evidence for the benzene ring structure [6] [7]. These bands typically exhibit medium intensity and are characteristic of substituted aromatic compounds [8]. The specific substitution pattern influences the exact frequencies and intensities of these absorption bands [6].

Aliphatic Carbon-Hydrogen Stretching and Bending Modes

The hexyloxy chains contribute multiple absorption bands in the aliphatic region [6]. Asymmetric and symmetric Carbon-Hydrogen stretching vibrations of the methylene groups appear around 2920-3000 cm⁻¹ and 2850-2920 cm⁻¹, respectively [6] [7]. These bands typically show strong intensity due to the presence of multiple alkyl chains in the molecule [6].

The methylene bending vibrations manifest as absorption bands around 1460-1470 cm⁻¹ (scissoring), 1350-1380 cm⁻¹ (wagging), and 1280-1320 cm⁻¹ (twisting modes) [6]. These characteristic deformation modes provide fingerprint information for the alkyl chain structure [7].

Ether Linkage Vibrations

The Carbon-Oxygen-Carbon ether linkages generate characteristic stretching vibrations around 1200-1300 cm⁻¹ [6] [7]. These bands confirm the presence of the alkoxy substituents and their attachment to the aromatic ring [8]. The exact frequencies depend on the conformational preferences and electronic environment of the ether bonds [6].

Aromatic Carbon-Carbon Stretching Vibrations

The benzene ring Carbon-Carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region [6] [7]. These bands provide information about the aromatic character and substitution pattern of the benzene ring [8]. The chlorine substituent influences the electronic distribution within the ring, affecting the exact frequencies of these vibrational modes [6].

Mass Spectrometry Analysis

Mass spectrometry provides definitive molecular weight confirmation and structural information through fragmentation analysis [5] [9]. The technique is particularly valuable for confirming the molecular formula and identifying characteristic fragmentation pathways [9].

Molecular Ion Peak and Isotope Pattern

The molecular ion peak appears at mass-to-charge ratio 312, corresponding to the molecular weight of 1-Chloro-2,4-bis(hexyloxy)benzene [3] [4]. The presence of chlorine generates a characteristic isotope pattern with the M+2 peak appearing at mass-to-charge ratio 314 due to the ³⁷Cl isotope [9]. The relative intensity ratio of approximately 3:1 between the molecular ion peak and the M+2 peak confirms the presence of a single chlorine atom [9].

Fragmentation Patterns

The compound exhibits characteristic fragmentation patterns that provide structural confirmation [9]. Loss of hexyloxy groups (-C₆H₁₃O, 101 mass units) represents a common fragmentation pathway, generating fragment ions that confirm the alkoxy substituent structure [9]. Progressive loss of alkyl chain segments provides additional structural information about the hexyl group arrangement [9].

The aromatic core typically remains intact during fragmentation, generating base peaks corresponding to substituted benzene derivatives [9]. These fragmentation patterns are consistent with the proposed molecular structure and provide confirmation of the substitution pattern [9].

Crystallographic Studies and Molecular Packing

Crystal System and Space Group Determination

Crystallographic analysis of 1-Chloro-2,4-bis(hexyloxy)benzene reveals structural insights based on comparison with related alkoxybenzene derivatives [10] [11]. The compound is expected to crystallize in a monoclinic or orthorhombic crystal system, commonly observed for substituted benzene derivatives with extended alkyl chains [10].

The space group assignment typically follows centrosymmetric arrangements such as P2₁/c or similar symmetries [10]. This pattern is consistent with the molecular symmetry and packing preferences of long-chain alkoxybenzene compounds [10] [11]. The crystallographic parameters reflect the extended molecular structure with significant contributions from the hexyloxy substituents [10].

Molecular Conformation and Packing Arrangements

Alkyl Chain Conformation

The hexyloxy chains adopt extended all-trans conformations in the solid state, maximizing van der Waals interactions and minimizing steric hindrance [10]. This conformational preference is characteristic of long-chain alkoxy substituents and contributes to the overall molecular packing efficiency [10]. The carbon atoms of the alkyl chains remain nearly coplanar with maximum deviations of approximately 0.04 Å from the mean plane [10].

The mean plane of the alkyl chains typically exhibits inclination angles of 5-10° relative to the central benzene ring [10]. This slight deviation from planarity results from the balance between maximizing intermolecular interactions and minimizing intramolecular strain [10].

Intermolecular Packing Interactions

The crystal packing exhibits layered structures with alkyl chain interdigitation, optimizing space filling and intermolecular interactions [10] . Van der Waals forces between the alkyl chains provide the primary stabilization for the crystal structure [10]. Weak Carbon-Hydrogen···π interactions between the aromatic rings contribute additional stabilization to the molecular packing .

The absence of strong hydrogen bonding donors results in crystal structures dominated by weaker intermolecular forces [10]. This characteristic influences the mechanical properties and thermal behavior of the crystalline material [10].

Unit Cell Parameters and Structural Metrics

Based on structural similarities with related compounds, the unit cell parameters are expected to fall within typical ranges for alkoxybenzene derivatives [10]. The a-axis dimension typically ranges from 15-20 Å, reflecting the extended molecular length including the hexyloxy substituents [10]. The b-axis parameter usually measures 7-10 Å, corresponding to the molecular width [10]. The c-axis extends 15-25 Å, accommodating the molecular packing arrangements [10].

The calculated density typically ranges around 1.03-1.05 g/cm³, consistent with the observed experimental density of 1.01 g/cm³ [13] [14] [15]. This agreement supports the proposed packing arrangements and molecular conformations [10].

Temperature-Dependent Structural Features

Crystallographic data collection performed at temperatures ranging from 150-298 K reveals temperature-dependent structural variations [10]. Lower temperatures typically result in more ordered alkyl chain conformations and reduced thermal motion [10]. Room temperature structures may exhibit increased disorder in the terminal portions of the hexyloxy chains [10].

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling using Density Functional Theory provides detailed insights into the electronic structure and properties of 1-Chloro-2,4-bis(hexyloxy)benzene [16] [17]. The calculations employ hybrid functionals such as B3LYP, M06-2X, or ωB97X-D with basis sets including 6-31G(d,p) or 6-311++G(d,p) for accurate molecular orbital descriptions [17] [18].

Molecular Geometry Optimization

Geometry optimization calculations determine the most stable molecular conformation in both gas phase and solvent environments [17] [18]. The optimized structures reveal the preferred orientations of the hexyloxy substituents relative to the benzene ring plane [17]. The calculations predict dihedral angles between the alkoxy chains and the aromatic ring, providing insights into conformational preferences [17].

The chlorine substituent influences the electronic distribution within the benzene ring, affecting the molecular geometry and electronic properties [16] [17]. The optimization results guide the interpretation of experimental spectroscopic data and crystallographic observations [17].

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energy Levels

Frontier molecular orbital analysis reveals the electronic structure characteristics relevant to chemical reactivity and optical properties [17] [18]. The Highest Occupied Molecular Orbital energy typically ranges from -5.5 to -6.5 electron volts for chlorinated aromatic compounds, indicating the electron donation capability [17]. The Lowest Unoccupied Molecular Orbital energy falls between -1.0 to -2.0 electron volts, characteristic of electron-deficient aromatic systems [17].

The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital typically ranges from 3.5 to 5.5 electron volts, providing information about electronic excitation energies and optical properties [17]. This band gap influences the compound's potential applications in electronic and photonic devices [17].

Electronic Distribution and Charge Analysis

The molecular electrostatic potential maps reveal charge distribution patterns and potential intermolecular interaction sites [17] [18]. The chlorine substituent creates regions of negative electrostatic potential, while the alkoxy groups contribute electron density to the aromatic ring [17]. These electronic features influence molecular recognition and self-assembly processes [17].

Vibrational Frequency Analysis and Spectroscopic Correlation

Theoretical Infrared Spectrum Prediction

Density Functional Theory calculations predict vibrational frequencies and intensities, enabling correlation with experimental Fourier Transform Infrared spectra [17] [6]. The calculated frequencies typically require scaling factors (approximately 0.96-0.97) to match experimental observations [6]. Normal mode analysis provides assignments for specific vibrational bands and their corresponding molecular motions [6].

The calculations predict characteristic frequencies for Carbon-Hydrogen stretching (3000-3100 cm⁻¹), Carbon-Carbon aromatic stretching (1400-1600 cm⁻¹), and Carbon-Oxygen stretching modes (1200-1300 cm⁻¹) [6]. These predictions guide the interpretation of experimental spectroscopic data [6].

Molecular Properties and Polarizability

The computational analysis predicts molecular properties including dipole moment, polarizability, and hyperpolarizability [17]. The dipole moment typically ranges from 2-4 Debye due to the combined effects of the Carbon-Chlorine and Carbon-Oxygen bond dipoles [17]. The high polarizability results from the extended alkyl chains and delocalized aromatic system [17].